N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
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Overview
Description
The compound you mentioned seems to be a complex organic molecule. It contains several functional groups including a phenyl group, a thiophenyl group, a furanyl group, and an oxalamide group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic rings (phenyl and thiophenyl groups) would add a level of rigidity to the molecule, while the oxalamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the phenyl and thiophenyl groups might undergo electrophilic aromatic substitution reactions. The oxalamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in different solvents .Scientific Research Applications
Synthesis and Applications of Related Compounds
Furoxans as Nitric Oxide Donors : A study by Medana et al. (1994) discusses furoxans, including 4-Phenyl-3-furoxancarbonitrile, which releases nitric oxide under the action of thiol cofactors. This compound showed high vasodilatory activity and potent inhibition of platelet aggregation, illustrating the interest in such structures for their biological activities (Medana et al., 1994).
Novel Synthetic Approaches : Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating a methodological interest in oxalamide structures for synthesizing various derivatives, potentially including compounds like the one (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions : De et al. (2017) highlighted the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, demonstrating the utility of oxalamide derivatives in facilitating challenging chemical reactions (De et al., 2017).
Synthesis of Heterocyclic Compounds : Aniskova et al. (2017) focused on synthesizing biologically active compounds with pyridine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones, showcasing the relevance of furan derivatives in medicinal chemistry (Aniskova et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(23-13)12-8-9-25-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQLCVTOWCQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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